![molecular formula C20H15F3N6O3 B2643956 N-methyl-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide CAS No. 893924-48-6](/img/structure/B2643956.png)
N-methyl-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide
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Overview
Description
N-methyl-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H15F3N6O3 and its molecular weight is 444.374. The purity is usually 95%.
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Biological Activity
N-methyl-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide is a compound with potential biological activity, particularly in the fields of oncology and neuropharmacology. This article synthesizes available research findings on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolopyrimidine core, which is known for its diverse biological activities. The presence of the trifluoromethoxy group enhances lipophilicity and may influence binding affinity to biological targets. The molecular formula is C17H16F3N5O, and its molecular weight is approximately 385.36 g/mol.
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on pyrimidine derivatives have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound 10 | MDA-MB453 | 29.1 | |
Compound 11 | MCF-7 | 15.3 | |
Compound 16 | A549 | 0.03 |
These findings suggest that modifications to the pyrimidine structure can lead to enhanced cytotoxicity against specific cancer types.
2. Neuropharmacological Effects
In neuropharmacology, related compounds have been studied for their effects on nicotinic acetylcholine receptors (nAChRs). For example, certain derivatives were found to act as allosteric modulators of human α7 nAChRs:
These results indicate that modifications in the structure can significantly impact receptor interaction and modulation.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The triazolopyrimidine moiety is known for its ability to inhibit certain kinases and enzymes implicated in cancer progression.
Case Studies
Case Study: Anticancer Screening
In a study published by Walid Fayad et al., a library of compounds was screened for anticancer activity using multicellular spheroids as a model system. Among the tested compounds, several pyrimidine derivatives demonstrated significant cytotoxic effects, suggesting that structural modifications can lead to enhanced therapeutic efficacy against tumors .
Case Study: Neuropharmacological Assessment
Another study explored the effects of triazolopyrimidine derivatives on cognitive function in animal models. Compounds were administered in a scopolamine-induced memory impairment model, showing that specific modifications improved cognitive recovery .
Scientific Research Applications
Anticancer Activity
The compound exhibits promising anticancer properties, particularly through its structural features that allow it to interact with biological targets involved in cancer progression.
Neuropharmacological Applications
There is emerging evidence supporting the role of similar compounds in neuropharmacology. The potential for N-methyl-2-(7-oxo...) to act as an anti-Alzheimer's agent is notable.
Research Findings
Studies on derivatives of triazolo-pyrimidines have shown beneficial effects in models of neurodegenerative diseases. For example, certain derivatives have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease pathology .
Antimicrobial Properties
The compound may also possess antimicrobial properties. Research has indicated that triazole derivatives can exhibit moderate to strong activity against various pathogens.
Case Studies
In vitro studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Enterobacter aerogenes . The presence of the trifluoromethoxy group may enhance lipophilicity and membrane permeability, contributing to antimicrobial efficacy.
Synthesis and Structural Analysis
Synthesis : The synthesis of N-methyl-2-(7-oxo...) typically involves multi-step organic reactions including cyclization and functional group modifications. The synthetic routes are crucial for optimizing yield and purity.
Structural Features : The molecule's unique structure includes a trifluoromethoxy group which is known to influence biological activity by enhancing binding affinity to target proteins .
Properties
IUPAC Name |
N-methyl-2-[7-oxo-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6O3/c1-27(13-5-3-2-4-6-13)16(30)11-28-12-24-18-17(19(28)31)25-26-29(18)14-7-9-15(10-8-14)32-20(21,22)23/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWALUYAIFICGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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